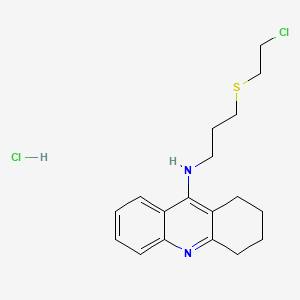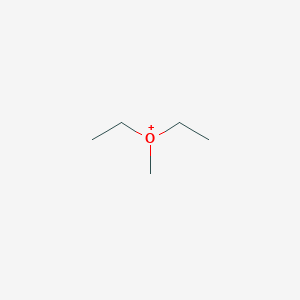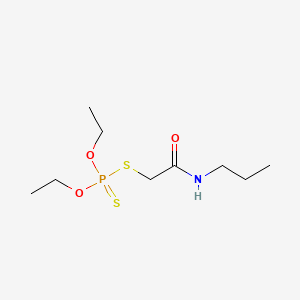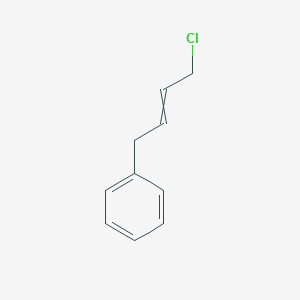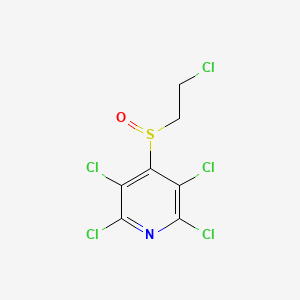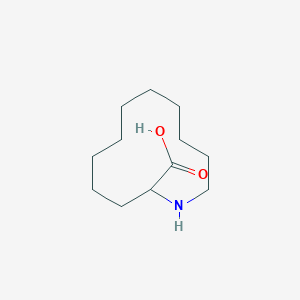
Azacyclododecane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azacyclododecane-2-carboxylic acid is a cyclic compound containing a twelve-membered ring with one nitrogen atom and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azacyclododecane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a linear precursor containing a nitrogen atom and a carboxylic acid group. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions. Another method involves the use of Grignard reagents to form the cyclic structure, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Azacyclododecane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products:
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Substituted azacyclododecane derivatives
Applications De Recherche Scientifique
Azacyclododecane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the production of polymers and materials with specific properties
Mécanisme D'action
The mechanism of action of azacyclododecane-2-carboxylic acid involves its ability to interact with various molecular targets. The nitrogen atom in the ring can form coordination complexes with metal ions, influencing the compound’s reactivity and interactions. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Azacyclododecane-2-carboxylic acid can be compared with other cyclic compounds containing nitrogen and carboxylic acid groups, such as:
- Azacyclononane-2-carboxylic acid
- Azacycloundecane-2-carboxylic acid
- Azacyclotridecane-2-carboxylic acid
These compounds share similar structural features but differ in ring size and the position of functional groups. This compound is unique due to its twelve-membered ring, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
38064-99-2 |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
azacyclododecane-2-carboxylic acid |
InChI |
InChI=1S/C12H23NO2/c14-12(15)11-9-7-5-3-1-2-4-6-8-10-13-11/h11,13H,1-10H2,(H,14,15) |
Clé InChI |
ZMOYDNNDUWHMSU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCNC(CCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)


![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)
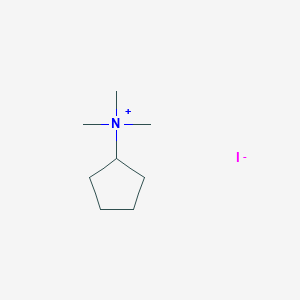
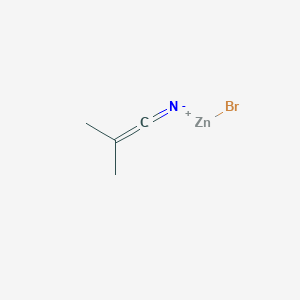


![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
